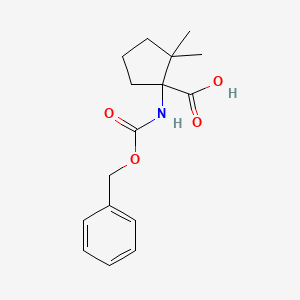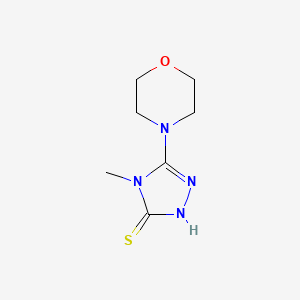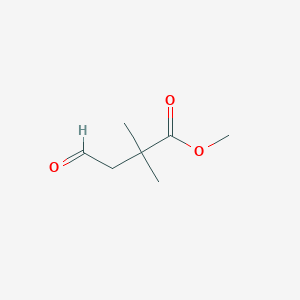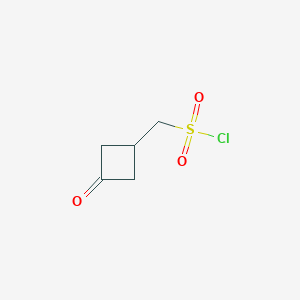
1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopentane ring substituted with a benzyloxycarbonyl-protected amino group and a carboxylic acid group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods involving suitable dienes and dienophiles.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine to form the benzyloxycarbonyl-protected amino group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for materials with specialized properties.
Mécanisme D'action
The mechanism by which 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptors, thereby inhibiting their activity. The molecular targets and pathways involved vary based on the compound’s structural modifications and the biological system under study.
Comparaison Avec Des Composés Similaires
1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid can be compared with similar compounds such as:
1-(((Benzyloxy)carbonyl)amino)-cyclopentanecarboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, influencing its steric and electronic properties.
N-Benzyloxycarbonyl-L-proline: A similar compound with a proline backbone, used in peptide synthesis and as a chiral building block.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2,2-dimethyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)9-6-10-16(15,13(18)19)17-14(20)21-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHQHUFBPQJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)
![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)
![8-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565648.png)
![4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]naphthalen-1-yl pyridine-4-carboxylate](/img/structure/B2565649.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2565650.png)

![N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2565653.png)
![6-ethoxy-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2565654.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2565657.png)





